Bianthrone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Photochromic Properties

One of the most intriguing properties of bianthrone is its photochromism, meaning it can reversibly change color upon exposure to light. This unique behavior has made it a valuable candidate for diverse research areas including:

- Optical memory devices: Bianthrone-based materials are being investigated for their potential use in optical memory devices due to their ability to store information in the form of different colored states. Source: Photochromic Materials: Preparation, Properties and Applications:

- Molecular switches: Researchers are exploring bianthrone derivatives as molecular switches. These molecules can be switched between different states using light, allowing for controlled manipulation of their properties for various applications. Source: Design of Photoresponsive Molecular Switches Based on Bianthrone Derivatives

Organic Semiconductors

Bianthrone and its derivatives exhibit semiconducting properties, making them interesting for research in organic electronics. These materials offer potential advantages like flexibility and lower processing costs compared to traditional inorganic semiconductors. Some research areas utilizing bianthrone in this context include:

- Organic field-effect transistors (OFETs): Scientists are investigating bianthrone-based OFETs due to their potential applications in flexible displays and low-power electronics. Source: High-Performance Organic Field-Effect Transistors Based on a Bianthrone Derivative: )

- Organic photovoltaics (OPVs): Bianthrone derivatives are being explored as potential materials for OPVs, which could convert light into electricity more efficiently. Source: Synthesis and Characterization of Novel Bianthrones for Organic Photovoltaic Applications: )

Other Research Applications

Beyond the aforementioned applications, bianthrone is explored in other areas of scientific research:

- Chemical sensors: Bianthrone derivatives are being investigated for their potential use in chemical sensors due to their ability to change their properties upon interaction with specific molecules. Source: Sensitive and Selective Colorimetric Sensor for Mercury(II) Ion Based on a Novel Bianthrone Derivative: )

- Liquid crystals: Research is ongoing to explore bianthrone-based liquid crystals, which could find applications in displays and other optoelectronic devices. Source: Synthesis and Characterization of Novel Columnar Liquid Crystals Based on Bianthrone Moieties: )

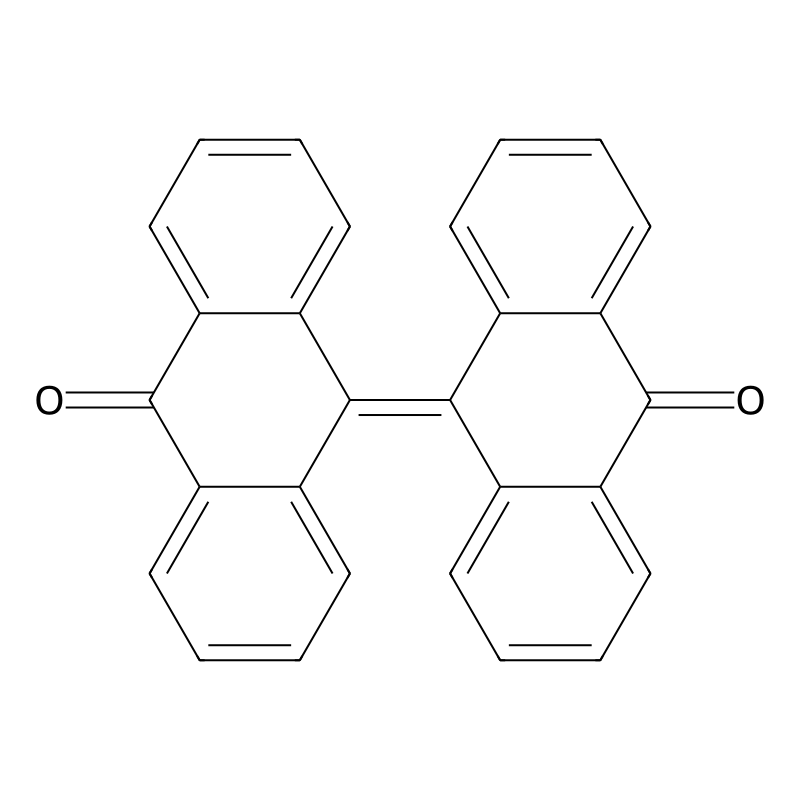

Bianthrone is a polycyclic aromatic hydrocarbon comprising two anthrone units linked by a carbon-carbon bond. This compound exhibits unique structural properties, including steric hindrance and nonplanarity, which contribute to its interesting photochemical and electronic characteristics. Bianthrone can exist in multiple isomeric forms, notably as folded and twisted conformers, influenced by solvent conditions and molecular interactions .

The mechanism of action of bianthrone, particularly its potential role as a toxin in Polygonum multiflorum, remains unclear. However, some anthraquinones are known to have laxative effects, and bianthrone might share this property []. Further research is required to elucidate its specific biological effects.

Bianthrone can be synthesized through several methods:

- Condensation Reactions: One common approach involves the condensation of anthraquinone derivatives under acidic conditions to yield bianthrone.

- Photochemical Synthesis: Light-induced reactions can also facilitate the formation of bianthrone from simpler precursors.

- Substituent Modification: Variations in synthesis can incorporate different substituents at specific positions on the anthrone units, affecting the compound's properties and reactivity

Bianthrone has diverse applications across various fields:

- Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.

- Dyes and Pigments: Bianthrone is utilized in dye formulations due to its vibrant color and stability.

- Photodynamic Therapy: As mentioned earlier, its ability to generate reactive oxygen species positions it as a potential agent in cancer treatment.

Studies on bianthrone have focused on its interactions with various solvents and substrates:

- Solvent Effects: The conformational equilibrium of bianthrone is significantly influenced by solvent viscosity, impacting its photophysical properties .

- Reactivity with Biological Molecules: Research is ongoing into how bianthrone interacts with biomolecules, which could elucidate its potential therapeutic mechanisms.

Bianthrone shares structural and functional characteristics with several related compounds. Here are some notable examples:

| Compound | Structural Features | Unique Characteristics |

|---|---|---|

| Anthracene | Three fused benzene rings | Known for strong fluorescence properties |

| Anthrone | A single anthracene unit with a carbonyl group | Exhibits different reactivity than bianthrone |

| Dibenzo[a,h]anthracene | Two fused anthracene units | Carcinogenic properties; used in research |

| Phenanthrene | Three fused benzene rings | Less sterically hindered than bianthrone |

Bianthrone's unique combination of two anthrone units linked by a single bond distinguishes it from these compounds, particularly in terms of its steric hindrance and conformational flexibility.

Bianthrone, a polycyclic aromatic compound comprising two anthrone units linked by a carbon-carbon bond, represents a significant target in organic synthesis due to its unique photochemical and electronic properties . The compound exhibits remarkable conformational flexibility and steric hindrance characteristics that influence its synthetic accessibility and reaction pathways [3]. Modern synthetic approaches to bianthrone derivatives have evolved to encompass various methodologies ranging from traditional coupling reactions to advanced microwave-assisted techniques.

Conventional Synthesis from Anthrone Precursors

The conventional synthesis of bianthrone derivatives primarily relies on the dimerization of anthrone precursors through established coupling methodologies . These approaches have been refined over decades to provide reliable access to bianthrone frameworks while maintaining synthetic efficiency and selectivity.

Electride-Mediated Coupling in Solvent Systems

Electride-mediated coupling represents one of the most innovative approaches for bianthrone synthesis, utilizing the exceptional reducing power of electride materials. The calcium aluminum oxide electride (C12A7:e-) has emerged as a particularly effective reagent for anthrone coupling reactions [7] [19]. This electride material contains localized electrons within cage-like structures that provide extraordinary reducing capabilities for organic transformations [19] [22].

The electride-mediated synthesis involves the treatment of anthrone precursors with C12A7 electride in mixed solvent systems. A representative protocol utilizes water and acetonitrile in a 1:4 ratio as the reaction medium [7]. The procedure involves combining 10 milligrams of anthrone with 164 milligrams of C12A7 electride in the mixed solvent system, followed by heating at 100°C for 12 hours under nitrogen atmosphere [7]. This methodology achieves bianthrone formation with yields of approximately 45% [7].

The mechanism of electride-mediated coupling involves multi-step electron transfer processes where the electride material facilitates the reduction of anthrone substrates and promotes subsequent dimerization [22]. The electronic structure regulation achieved through electride intervention enables superior catalytic performance compared to conventional reducing agents [22]. The reaction proceeds through the formation of anthrone radical intermediates that undergo coupling to generate the bianthrone framework [22].

| Reaction Parameter | Optimized Condition | Yield (%) |

|---|---|---|

| Temperature | 100°C | 45 |

| Reaction Time | 12 hours | 45 |

| Solvent Ratio (H2O:CH3CN) | 1:4 | 45 |

| Electride Loading | 164 mg per 10 mg anthrone | 45 |

Photochemical Dimerization Approaches

Photochemical dimerization of anthrone derivatives provides an alternative synthetic route to bianthrone compounds through light-induced coupling reactions [9] [20] [21]. This methodology exploits the photochemical reactivity of anthracene-based systems to achieve controlled dimerization under specific irradiation conditions.

The photochemical approach typically employs ultraviolet irradiation at wavelengths of 350-365 nanometers to initiate the dimerization process [9] [20]. The reaction mechanism involves the formation of excited singlet states that facilitate intermolecular coupling between anthrone units [9]. The photodimerization occurs through a [4+4] cycloaddition mechanism, although the specific pathway for anthrone dimerization may involve radical intermediates [9] [30].

Optimization studies reveal that reaction efficiency is significantly influenced by atmospheric conditions and solvent selection [20]. Reactions conducted under nitrogen atmosphere demonstrate superior yields compared to those performed in air, due to the competing formation of endoperoxide products in the presence of oxygen [20]. The photodimerization rate constants for anthracene derivatives range from 2.6 × 10⁻⁴ s⁻¹ to 2.8 × 10⁻³ s⁻¹, depending on the specific substitution pattern [9].

Extended wavelength photochemical reactivity has been demonstrated for substituted anthrone derivatives, with detectable reactivity observed up to 430 nanometers for certain substituted systems [21]. This extended wavelength capability represents a significant advantage for synthetic applications, as it reduces the potential for photodamage to sensitive substrates [21].

| Irradiation Wavelength (nm) | Reaction Time | Atmosphere | Relative Efficiency |

|---|---|---|---|

| 350 | 1800 s | N2 | High |

| 365 | Variable | N2 | Moderate |

| 404 | Extended | N2 | Low |

| 350 | 1800 s | Air | Reduced |

Microwave-Assisted and Solvent-Free Routes

Microwave-assisted synthesis has revolutionized bianthrone preparation by dramatically reducing reaction times while maintaining high synthetic efficiency [26]. The application of microwave irradiation to anthrone dimerization reactions represents a significant advancement in synthetic methodology, offering both practical and environmental advantages [10].

The microwave-assisted approach utilizes potassium tert-butoxide as a base catalyst in dimethylformamide solvent [26]. The optimized protocol involves combining anthrone (597 milligrams, 3 millimoles) with anthraquinone (624 milligrams, 3 millimoles) and potassium tert-butoxide (55 milligrams, 0.3 millimoles) in dimethylformamide [26]. Under microwave irradiation at 150 watts for 10 minutes, this methodology achieves comparable yields to conventional heating while reducing reaction time from 8 hours to 10 minutes [26].

The mechanism of microwave-assisted bianthrone formation involves the base-catalyzed deprotonation of the anthrone methylene group, facilitating nucleophilic attack on the anthraquinone carbonyl carbon [26]. The microwave heating provides uniform energy distribution and enhanced molecular motion, accelerating the reaction kinetics significantly [10].

Solvent-free methodologies have been explored for bianthrone synthesis, utilizing mechanochemical approaches and solid-state reactions [11]. These methods offer environmental benefits by eliminating organic solvents while maintaining synthetic efficiency [11]. Ball-milling techniques have shown particular promise for promoting anthrone coupling reactions under solvent-free conditions [11].

| Heating Method | Temperature | Time | Yield | Solvent Volume |

|---|---|---|---|---|

| Conventional | Reflux | 8 hours | Comparable | 5 mL |

| Microwave | 150W | 10 minutes | Comparable | 1 mL |

| Solvent-free | Ambient | Variable | Under investigation | 0 mL |

Chemoselective Reduction Strategies for Functionalized Derivatives

Chemoselective reduction strategies play a crucial role in the synthesis of functionalized bianthrone derivatives, particularly in the preparation of anthrone precursors from anthraquinone starting materials [12] [23] [28]. These methodologies enable the selective reduction of specific carbonyl groups while preserving other functional groups in complex molecular frameworks.

Tin(II) chloride reduction represents the most widely employed method for the chemoselective conversion of anthraquinones to anthrones [23] [24] [25] [28]. The reduction typically utilizes tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid and acetic acid as the reaction medium [23] [28]. This methodology demonstrates exceptional chemoselectivity for the reduction of the carbonyl group at the 10-position of anthraquinone systems [12].

The mechanism of tin(II) chloride reduction involves the formation of tin-coordinated intermediates that facilitate selective hydride delivery to the target carbonyl group [25]. The reaction proceeds through protonation of the carbonyl oxygen followed by two-electron reduction and subsequent elimination of water to afford the anthrone product [25]. The chemoselective nature of this reduction has been confirmed through nuclear Overhauser effect studies demonstrating the introduction of protons specifically at the 10-position [12].

Optimized protocols for emodin reduction to emodin anthrone have been developed to enable multigram preparation of anthrone intermediates [28]. Screening studies of reducing agent concentrations and reaction times have identified optimal conditions that overcome previously reported low-yield limitations [28]. The optimized methodology enables the reproducible preparation of 10 grams of emodin anthrone with excellent yields [28].

| Reducing Agent | Reaction Conditions | Selectivity | Typical Yield |

|---|---|---|---|

| SnCl2·2H2O | HCl/AcOH, reflux | 10-position specific | Excellent |

| NaBH4 | MeOH, ambient | Moderate | Good |

| LiAlH4 | THF, 0°C | Non-selective | Variable |

| DIBAL-H | Toluene, -78°C | Aldehyde formation | Good |

Role of Catalysts and Reaction Optimization

Catalytic systems play an essential role in bianthrone synthesis optimization, enabling enhanced reaction rates, improved selectivity, and reduced environmental impact [13] [16] [36]. The development of efficient catalytic methodologies has been crucial for advancing bianthrone synthesis from laboratory curiosity to practical synthetic tool.

Palladium-based catalysts have shown particular promise for bianthrone synthesis applications, especially in cross-coupling reactions that generate bianthrone frameworks [16] [34] [36]. Monoligated palladium species demonstrate exceptional reactivity in challenging coupling reactions, enabling the activation of unreactive substrates [36]. The enhanced reactivity of these catalytic systems is attributed to the formation of unsaturated palladium species that readily undergo oxidative addition reactions [36].

The electride-palladium composite catalytic system represents a significant advancement in bianthrone synthesis optimization [22]. This system combines the exceptional reducing power of C12A7 electride with the catalytic efficiency of palladium to achieve superior performance in coupling reactions [22]. The composite catalyst demonstrates turnover frequencies more than 20 times higher than conventional negatively charged palladium catalysts [22].

Reaction optimization studies have identified several critical parameters that influence bianthrone synthesis efficiency [26] [29]. Temperature control is particularly important, as elevated temperatures can promote unwanted side reactions while insufficient heating leads to incomplete conversion [26]. Solvent selection significantly impacts reaction outcomes, with polar aprotic solvents generally providing superior results for ionic mechanisms [26].

Base selection and concentration represent additional critical optimization parameters [26] [27]. Potassium tert-butoxide has emerged as the preferred base for many bianthrone synthesis applications due to its appropriate basicity and steric properties [26] [27]. The base functions by deprotonating methylene groups to generate carbanion intermediates that participate in coupling reactions [27].

| Catalyst System | Activity Enhancement | Selectivity | Stability |

|---|---|---|---|

| Pd/Electride Composite | >20x vs conventional | High | Excellent |

| Monoligated Pd | Moderate | Variable | Good |

| Base-only systems | Baseline | Moderate | Limited |

| Photochemical | Light-dependent | High | Excellent |

The optimization of bianthrone synthesis has also focused on reaction atmosphere control and moisture exclusion [20] [26]. Inert atmosphere conditions are generally required to prevent oxidative degradation of sensitive intermediates [20]. Rigorous moisture exclusion is essential when using hygroscopic reagents such as potassium tert-butoxide [26].

Recent advances in reaction optimization have incorporated green chemistry principles, emphasizing the development of environmentally benign synthetic methodologies [11] [17]. These approaches include the use of renewable solvents, recyclable catalysts, and waste minimization strategies [11]. The implementation of microwave heating and solvent-free conditions represents significant progress toward sustainable bianthrone synthesis [26] [11].

High-Pressure Polymorphism Studies

Bianthrone exhibits remarkable high-pressure polymorphism that provides critical insights into the structural relationship between its planar and twisted conformers [1]. Under ambient conditions, bianthrone crystallizes in the monoclinic space group P21/n with yellow-colored crystals containing folded centrosymmetric conformers where the central ring of the anthracenone unit displays significant nonplanarity [1]. The ambient pressure crystal structure exhibits unit cell parameters of a = 10.1860 Å, b = 8.4277 Å, c = 11.6457 Å, and β = 109.66°, with a cell volume of 787.38 ų [2].

When subjected to hydrostatic pressure, bianthrone undergoes a fascinating polymorphic transformation. As pressure increases up to 6.5 gigapascals, the crystals assume a red coloration that gradually deepens with increasing pressure [1]. Remarkably, this color change is primarily limited to the surface of the crystals, with the bulk remaining yellow, indicating a surface-mediated phase transition [1]. Single-crystal diffraction data collected under high pressure reveal that the structure remains in a compressed form of the ambient-pressure phase, with the most prominent effect being the compression of molecular layers along the [3] direction [1].

The high-pressure polymorph contains conformers in which the tricyclic fragments are planar and the molecule is twisted about the central carbon-carbon bond [1]. This structural transformation represents a fundamental change from the folded conformation observed at ambient pressure to a twisted planar arrangement under compression. The pressure-induced changes in unit cell parameters demonstrate significant anisotropic compression, with the b-axis showing the greatest reduction from 8.4277 Å to 7.9976 Å, while the a and c axes compress to 9.7119 Å and 11.2786 Å, respectively [2] [4].

Layer Stacking and Intermolecular Interactions

The crystal structure of bianthrone consists of molecular layers that stack along the [3] direction [1] [5]. Within these layers, molecules are arranged through a complex network of intermolecular interactions that govern the overall stability and packing efficiency of the crystal structure. The strongest intermolecular interactions are π-π stacking interactions between anthracenone moieties, with energies reaching -35 kilojoules per mole [5].

Carbon-hydrogen to oxygen contacts play a crucial role in maintaining the layer structure, with interaction energies ranging from -10 to -18 kilojoules per mole [5]. These contacts occur primarily between the anthracenone units of adjacent molecules and contribute significantly to the overall crystal cohesion [5]. The molecular packing is further stabilized by van der Waals interactions with typical energies of approximately -15 kilojoules per mole [5].

Under pressure, the layer stacking behavior undergoes dramatic changes. PIXEL calculations demonstrate that considerable strain builds up in the crystal as pressure increases, with numerous intermolecular contacts being pushed into destabilizing regions of their interaction potentials [1]. The compression forces primarily act to push the layers closer together, resulting in destabilizing energies of +25 kilojoules per mole for layer compression and +40 kilojoules per mole for torsional strain [5]. This strain accumulation ultimately drives the formation of the high-pressure twisted polymorph as a mechanism for strain relief.

Density Functional Theory Calculations on Bond Elongation and Steric Strain

Comprehensive density functional theory calculations using the B3LYP/6-31G* level of theory have provided detailed insights into the structural features of bianthrones and the origins of their unusual bond elongation patterns [6] [7]. These computational studies reveal that steric effects play a fundamental role in causing the characteristic long carbon-carbon sigma bond lengths (greater than 1.60 Å), nonplanarity of the anthracenone moiety (exceeding 20°), and preferred gauche conformation [6] [7].

The central carbon(sp³)-carbon(sp³) bonds in bianthrones exhibit remarkable elongation compared to typical single bonds. X-ray crystallographic structures of five different bianthrone derivatives revealed central bond lengths of 1.60 Å or greater [6] [7]. DFT calculations confirm this elongation, with the parent bianthrone (H-bia) showing a carbon-carbon bond length of 1.607 Å in the gauche conformation and 1.623 Å in the anti conformation [6]. More heavily substituted derivatives display even greater elongation, with 1,1′,8,8′-tetrachloro-bianthrone reaching 1.655 Å and 1,1′,8,8′-tetramethoxy-bianthrone extending to 1.675 Å [6].

The bond elongation is directly correlated with the degree of steric strain in the molecular framework. Substitution at the 1,1′,8,8′ positions creates more severe steric hindrance than substitution at the 4,4′,5,5′ positions, resulting in longer bond lengths, larger flipping angles, and increased π-π distances between the anthracenone moieties [6] [8]. The flipping angle, which quantifies the nonplanarity of the anthracenone units, increases from 25.3° in the parent compound to 38.1° in the tetramethoxy derivative [6].

Computational analysis reveals that the steric deformation encompasses both bond elongation and ring deformation of the anthracenone moieties [8]. The degree of nonplanarity is consistently larger in the anti conformation compared to the gauche conformation, making the gauche arrangement energetically preferred in most cases [6] [7]. However, when the gauche preference is weak, environmental effects such as solvation and crystal packing forces can reverse this preference [6] [7].

Nonplanarity of Anthracenone Moieties in Gauche/Anti Conformations

The anthracenone moieties in bianthrone exhibit significant deviations from planarity, adopting boat-like conformations that result from the severe steric crowding around the central carbon-carbon bond [6] [7] [9]. This nonplanarity is quantified through several geometric parameters, including flipping angles, intraring angles, and π-π distances between the aromatic systems [6].

In the preferred gauche conformation, the anthracenone units adopt a folded arrangement where the substituents at the central double bond are folded away from the plane in a point-symmetric manner [9]. This folding results in boat conformations in the central six-membered rings of the tricyclic moieties [9]. The induced nonplanarity serves as a mechanism for relieving the severe steric strain that would otherwise prevent stable molecular formation.

The anti conformation exhibits even greater nonplanarity than the gauche arrangement, with consistently larger flipping angles and increased deformation of the anthracenone units [6] [7]. This enhanced distortion makes the anti conformation energetically less favorable in most bianthrone derivatives. The ease of achieving nonplanarity is determined by the flexibility of the central six-membered rings directly connected to the central carbon-carbon bond [6] [7].

Substitution patterns significantly influence the degree of nonplanarity. Electron-donating substituents in the aromatic rings affect the geometry and electronic structure of the central aliphatic ring, with substitution in the central ring having the greatest impact on the overall molecular structure [10]. The relationship between substitution and nonplanarity follows predictable patterns, with bulkier substituents at positions closer to the central bond causing greater deviations from planarity [11] [10].

The nonplanarity of the anthracenone moieties has profound implications for the electronic properties of bianthrone. The deviation from planarity disrupts the extended π-conjugation system, affecting the optical and electronic characteristics of the molecule [12]. This structural feature contributes to the unique photochromic and thermochromic properties observed in bianthrone and related bistricyclic aromatic enes [13] [14].

XLogP3

UNII

Other CAS

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types